molecular formula C12H21IO B13086554 1-Cyclobutoxy-1-(iodomethyl)-3-methylcyclohexane

1-Cyclobutoxy-1-(iodomethyl)-3-methylcyclohexane

Cat. No.: B13086554
M. Wt: 308.20 g/mol
InChI Key: NSXKUBKCKXEICN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclobutoxy-1-(iodomethyl)-3-methylcyclohexane is an organic compound with the molecular formula C12H21IO. It is characterized by a cyclohexane ring substituted with a cyclobutoxy group, an iodomethyl group, and a methyl group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclobutoxy-1-(iodomethyl)-3-methylcyclohexane typically involves the following steps:

    Formation of the Cyclobutoxy Group: This can be achieved by reacting cyclobutanol with an appropriate alkylating agent under basic conditions.

    Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via halogenation reactions, where a suitable precursor is treated with iodine and a halogen carrier.

    Methylation: The methyl group is introduced through alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutoxy-1-(iodomethyl)-3-methylcyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form hydrocarbons.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation might produce a ketone or alcohol.

Scientific Research Applications

1-Cyclobutoxy-1-(iodomethyl)-3-methylcyclohexane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclobutoxy-1-(iodomethyl)-3-methylcyclohexane involves its interaction with molecular targets through its functional groups. The iodomethyl group can participate in nucleophilic substitution reactions, while the cyclobutoxy and methyl groups can influence the compound’s overall reactivity and binding affinity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclobutoxy-1-(iodomethyl)-4-methylcyclohexane
  • 1-Cyclobutoxy-1-(iodomethyl)cycloheptane
  • 1-Cyclobutoxy-1-(iodomethyl)cyclopentane

Uniqueness

1-Cyclobutoxy-1-(iodomethyl)-3-methylcyclohexane is unique due to the specific positioning of its substituents on the cyclohexane ring. This structural arrangement can lead to distinct reactivity and properties compared to its analogs. For instance, the position of the methyl group can influence steric hindrance and electronic effects, affecting the compound’s behavior in chemical reactions and interactions with biological targets.

Properties

Molecular Formula

C12H21IO

Molecular Weight

308.20 g/mol

IUPAC Name

1-cyclobutyloxy-1-(iodomethyl)-3-methylcyclohexane

InChI

InChI=1S/C12H21IO/c1-10-4-3-7-12(8-10,9-13)14-11-5-2-6-11/h10-11H,2-9H2,1H3

InChI Key

NSXKUBKCKXEICN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(CI)OC2CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.